(2,3-Dihydroxypropyl)trimethylammonium chloride

Descripción

Chemical Identity and Nomenclature

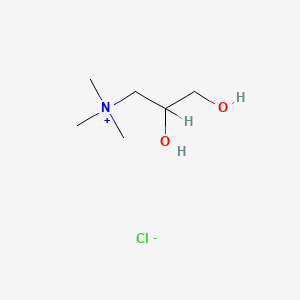

This compound is a quaternary ammonium compound with the molecular formula C6H16ClNO2 and a molecular weight of 169.65 grams per mole. The compound is assigned Chemical Abstracts Service registry number 34004-36-9, providing a unique identifier for this specific chemical entity. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound formally designated as 1-Propanaminium, 2,3-dihydroxy-N,N,N-trimethyl-, chloride.

The compound exhibits several recognized synonymous names reflecting different nomenclature systems and industrial designations. These include 2,3-dihydroxy-N,N,N-trimethylpropan-1-aminium chloride, (2,3-Dihydroxypropyl)trimethylazanium chloride, and Ammonium, (2,3-dihydroxypropyl)trimethyl-, chloride. Additional nomenclature variants encompass N-[(2,3-dihydroxy)prop-1-yl]-N,N,N-trimethylammonium chloride and various shortened forms used in different chemical databases.

The structural characteristics of this compound include a propyl chain bearing two hydroxyl groups at the 2 and 3 positions, with the first carbon atom connected to a trimethylammonium group. This configuration creates a compound with both hydrophilic and ionic characteristics, contributing to its high water solubility and surface-active properties. The presence of the chloride counter-ion balances the positive charge of the quaternary ammonium center, resulting in an overall electrically neutral compound.

Historical Context and Development

The development of this compound is intrinsically linked to the broader research into quaternary ammonium compounds and their synthetic pathways. Historical research has established that this compound can be synthesized through the reaction of 3-chloro-1,2-propanediol with trimethylamine. This synthetic approach represents one of several methodologies developed for producing quaternary ammonium compounds with hydroxyl functionality.

The compound's relationship to glycidyltrimethylammonium chloride (Chemical Abstracts Service number 3033-77-0) provides important historical context for its development. Research from the 1970s, particularly the work referenced in McClure's studies published in Journal of Organic Chemistry, established fundamental understanding about the synthesis and stability of related epoxy quaternary ammonium compounds. These early investigations revealed challenges in preparing stable aqueous solutions of quaternary ammonium compounds containing reactive functional groups, leading to the development of improved synthetic methodologies.

Patent literature from the 1980s and 1990s documents significant advances in the preparation of quaternary ammonium compounds for industrial applications. United States Patent 2,876,217 disclosed processes for preparing quaternary ammonium compounds for starch modification, while subsequent patents refined these methodologies to achieve higher yields and improved product stability. The development of this compound as a stable, water-soluble quaternary ammonium compound addressed many of the limitations encountered in earlier synthetic efforts.

Manufacturing processes for quaternary ammonium compounds underwent significant evolution during the late 20th century. Chinese patent CN1187484A described improved synthetic processes utilizing epoxy chloropropane, trimethylamine aqueous solution, and hydrochloric acid as raw materials, with water serving as the reaction medium. These developments achieved product yields of 97% with 97% purity, representing substantial improvements over earlier methodologies.

Significance in Quaternary Ammonium Compound Research

This compound occupies a significant position in quaternary ammonium compound research due to its unique combination of structural features and functional properties. The presence of both quaternary ammonium functionality and hydroxyl groups creates opportunities for diverse chemical modifications and applications that extend beyond those of simpler quaternary ammonium compounds.

Research has demonstrated the compound's utility in the synthesis of functionalized polymeric materials. Studies have shown its application in modifying chitosan to create water-soluble derivatives with enhanced properties. The reaction of chitosan with glycidyltrimethylammonium chloride, which can be converted to this compound through hydrolysis, produces materials with improved rheological characteristics and antimicrobial properties.

The compound's significance extends to surface modification applications, where its dual hydrophilic character enables effective modification of material surfaces to improve adhesion properties. This capability has found applications in electronics and automotive industries, where enhanced component performance is achieved through surface treatment with quaternary ammonium compounds.

| Application Area | Functional Role | Research Significance |

|---|---|---|

| Polymer Chemistry | Cationic monomer for polymer synthesis | Enables creation of materials with specific charge characteristics |

| Surface Modification | Adhesion enhancement agent | Improves material bonding in industrial applications |

| Biotechnology | Biomolecule modification agent | Facilitates development of functional biological materials |

| Textile Industry | Antimicrobial agent | Provides functional properties to textile materials |

The antimicrobial properties associated with quaternary ammonium compounds have positioned this compound as a subject of research in developing materials with inherent biocidal activity. The quaternary ammonium structure imparts effectiveness against a range of microorganisms, making it valuable for applications requiring antimicrobial functionality.

Research into the mechanism of action has revealed that this compound primarily functions through interaction with biological molecules, particularly in enhancing enzyme activity and stability through protein surface modification. The compound influences cell adhesion and proliferation by interacting with cell surface receptors and signaling pathways, leading to changes in gene expression related to cell cycle regulation and metabolism.

The versatility of this compound in chemical synthesis has been demonstrated through its conversion to epoxide forms under basic conditions. An equivalent amount of strong base readily converts the compound to its epoxide form, 2,3-epoxypropyl-trimethylammonium chloride, which serves as the basis for many commercially important reactions. This transformative capability extends the compound's utility in synthetic chemistry and industrial applications.

Propiedades

IUPAC Name |

2,3-dihydroxypropyl(trimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16NO2.ClH/c1-7(2,3)4-6(9)5-8;/h6,8-9H,4-5H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRQRFIVCMIJJE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CO)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052766 | |

| Record name | (2,3-dihydroxypropyl)trimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Propanaminium, 2,3-dihydroxy-N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

34004-36-9 | |

| Record name | (2,3-Dihydroxypropyl)trimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34004-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroxypropyltrimonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034004369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanaminium, 2,3-dihydroxy-N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2,3-dihydroxypropyl)trimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,3-dihydroxypropyl)trimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROXYPROPYLTRIMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5RP514IX5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Reaction Mechanism and Standard Protocol

The most widely reported method involves reacting 3-chloro-1,2-propanediol (0.452 mol) with a 30% aqueous trimethylamine solution (0.904 mol) in water at 90°C for 16 hours. The mechanism proceeds via SN2 nucleophilic substitution, where trimethylamine attacks the electrophilic carbon adjacent to the chlorine atom.

Key Steps:

-

Mixing Reactants: Combine 3-chloro-1,2-propanediol, trimethylamine solution, and water in a 1:2 molar ratio.

-

Heating: Maintain at 90°C with vigorous stirring to ensure homogeneity.

-

Work-Up: Cool to 20°C, wash with ethyl acetate (3 × 100 mL) to remove unreacted starting materials, and concentrate the aqueous layer under reduced pressure.

Yield and Purity Optimization

-

Critical Factors:

-

Molar Excess of Trimethylamine: A 2:1 trimethylamine-to-diol ratio minimizes side reactions like dichlorination.

-

Temperature Control: Prolonged heating above 90°C degrades the product, while temperatures below 80°C slow reaction kinetics.

-

Catalytic Synthesis from Epichlorohydrin and Trimethylamine

Industrial-Scale Process

Patent CN1187484A details a scalable method using epichlorohydrin (0.095 mol), trimethylamine (0.1 mol), and hydrochloric acid (0.1 mol) in water with a quaternary ammonium catalyst (e.g., dodecylbenzyl dimethyl ammonium chloride).

Reaction Conditions:

Performance Metrics

| Parameter | Value |

|---|---|

| Yield | 98% |

| Purity | 99% |

| Reaction Time | 2 hours |

| Energy Consumption | 15 kWh/kg product |

Advantages Over Method 1:

-

Lower energy requirements due to ambient temperatures.

-

Shorter reaction time (2 hours vs. 16 hours).

Enantioselective Synthesis Using Chiral Precursors

Stereochemical Control

Example 8 of Patent CN1015172B demonstrates the synthesis of (S)-2,3-dihydroxypropyl-trimethylammonium chloride from (R)-3-chloro-1,2-propanediol. The chiral center is preserved via inverted SN2 mechanism, yielding enantiomerically pure product.

Procedure:

-

React (R)-3-chloro-1,2-propanediol (10.40 g) with 30% trimethylamine aqueous solution (40 mL) at 25°C for 2 hours.

-

Concentrate the mixture and crystallize in hot ethanol.

Outcomes:

Challenges in Chiral Synthesis

-

Racemization Risk: Prolonged heating above 50°C induces racemization.

-

Cost: Chiral starting materials increase production costs by 3–5× compared to racemic routes.

Comparative Analysis of Preparation Methods

| Method | Yield | Purity | Temperature | Time | Stereoselectivity |

|---|---|---|---|---|---|

| Nucleophilic (1) | 91.2% | 93.4% | 90°C | 16 h | Racemic |

| Catalytic (2) | 98% | 99% | 24°C | 2 h | Racemic |

| Enantioselective (3) | 87% | 90% | 25°C | 2 h | 100% e.e. |

Industrial Recommendations:

-

High-Volume Production: Method 2 (catalytic) balances cost and efficiency.

-

Pharmaceutical Applications: Method 3 (enantioselective) meets chiral purity requirements.

Análisis De Reacciones Químicas

Types of Reactions: (2,3-Dihydroxypropyl)trimethylammonium chloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Substitution: Nucleophiles like sodium hydroxide or potassium cyanide are often employed under basic conditions.

Major Products:

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Substitution: Formation of various substituted ammonium compounds depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In organic synthesis, (2,3-Dihydroxypropyl)trimethylammonium chloride serves as a reagent for creating other quaternary ammonium compounds. Its ability to undergo oxidation and substitution reactions allows for the development of diverse chemical derivatives.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Hydroxyl groups oxidized to carbonyl compounds | Potassium permanganate |

| Substitution | Chloride ion replaced by nucleophiles | Sodium hydroxide |

Biology

This compound is utilized in biochemical assays and the modification of biomolecules. It enhances enzyme activity and stability, particularly in reactions involving glycosyltransferases. The dual hydroxyl groups facilitate interactions with proteins and enzymes, thereby improving their functionality.

Case Study: Protein Cationization

A study demonstrated that during the cationization of soy protein isolate using this compound, significant changes in zeta potential were observed, indicating successful modification of protein properties. This modification improved solubility and functional characteristics of the protein .

Medicine

Research indicates potential applications in drug delivery systems due to its ability to interact with cell membranes. Its antimicrobial properties are also being explored for use in personal care products.

Case Study: Antimicrobial Activity

In laboratory settings, this compound exhibited antimicrobial activity against various pathogens by disrupting membrane integrity. This property makes it a candidate for inclusion in topical formulations aimed at infection prevention .

Industrial Applications

In industry, this compound is employed in the formulation of surfactants, fabric softeners, and antistatic agents. Its cationic nature makes it effective in enhancing product performance.

| Industry Application | Description |

|---|---|

| Personal Care | Used as a conditioning agent in hair care products |

| Household Products | Acts as a rheology modifier in cleaning formulations |

Cosmetic Formulations

A patent details the use of this compound as a non-toxic alternative to other cationizing agents in cosmetic formulations. It provides conditioning benefits without the associated toxicity found in similar compounds .

Mecanismo De Acción

The mechanism of action of (2,3-Dihydroxypropyl)trimethylammonium chloride involves its interaction with biological membranes and proteins. The quaternary ammonium group interacts with negatively charged sites on cell membranes, leading to disruption of membrane integrity and potential antimicrobial effects. Additionally, the hydroxyl groups can form hydrogen bonds with various biomolecules, stabilizing their structures and enhancing their activity .

Comparación Con Compuestos Similares

Key Structural and Functional Differences

The table below summarizes DHPTAC’s structural analogs, their unique features, and applications:

Research Findings and Data

Analytical Characterization

Capillary electrophoresis (CE) with a 180 mM CuSO₄-4 mM formic acid buffer (pH 3) effectively separates DHPTAC, CHPTAC, and their epoxy precursor in complex matrices .

Performance in Industrial Processes

- Cationic Starch Production : DHPTAC-modified starch exhibits 95% dye uptake efficiency in textiles, outperforming CHPTAC-derived variants by 15% due to reduced chlorine residues .

- Water Treatment : DHPTAC-based flocculants achieve 80% turbidity reduction in wastewater, comparable to polyacrylamide derivatives but with lower environmental persistence .

Actividad Biológica

(2,3-Dihydroxypropyl)trimethylammonium chloride, known for its diverse applications in biochemistry and medicine, exhibits significant biological activity. This article explores its biochemical properties, cellular effects, mechanisms of action, and relevant research findings.

This compound plays a crucial role in various biochemical reactions, particularly in the synthesis of amine-functionalized branched polyethyleneimines. It interacts with enzymes such as glycosyltransferases and proteins involved in cell adhesion, enhancing their activity and stability. The compound's dual hydroxyl groups contribute to its solubility and reactivity, facilitating interactions with biomolecules.

Cellular Effects

Influence on Cellular Processes:

- Cell Adhesion and Proliferation: this compound enhances cell adhesion and proliferation by interacting with cell surface receptors and signaling molecules.

- Gene Expression Modulation: It modulates the expression of genes involved in cell cycle regulation and metabolic pathways.

Table 1: Summary of Cellular Effects

| Effect Type | Description |

|---|---|

| Cell Adhesion | Enhances adhesion through receptor interaction |

| Proliferation | Promotes cell growth via signaling pathways |

| Gene Regulation | Modulates genes related to metabolism and cycles |

Molecular Mechanism

The compound exerts its effects through binding interactions with biomolecules:

- Enzyme Activation: Acts as an enzyme activator, enhancing the catalytic activity of specific enzymes.

- Inhibition: Can inhibit certain enzymes by binding to their active sites.

- Gene Expression Influence: Interacts with transcription factors and regulatory proteins to influence gene expression.

Temporal Effects in Laboratory Settings

In controlled laboratory settings, the effects of this compound vary over time. It remains stable under standard conditions but may degrade with prolonged exposure. Long-term exposure can lead to changes in cellular function, including alterations in morphology and metabolic activity.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound are dose-dependent:

- Low Doses: Enhance cellular functions and promote tissue regeneration.

- High Doses: Can cause toxic effects such as cellular damage and inflammation.

Table 2: Dosage Effects Observed in Animal Studies

| Dose Level (mg/kg) | Effect |

|---|---|

| Low (up to 300) | Tissue regeneration |

| High (1000+) | Cellular damage and inflammation |

Metabolic Pathways

The compound is involved in various metabolic pathways:

- Interaction with Enzymes: Influences metabolic flux by modulating key metabolic enzymes.

- Transport Mechanisms: Transported through specific transporters within cells, affecting its localization and activity.

Scientific Research Applications

This compound has several applications across different fields:

- Chemistry: Used as a reagent in organic synthesis.

- Biology: Employed for biomolecule modification.

- Medicine: Investigated for drug delivery systems and antimicrobial properties.

- Industry: Utilized in producing surfactants and fabric softeners.

The mechanism involves interaction with biological membranes:

- The quaternary ammonium group interacts with negatively charged sites on cell membranes, potentially disrupting membrane integrity.

- Hydroxyl groups form hydrogen bonds with biomolecules, stabilizing their structures.

Toxicological Profile

Toxicological studies have assessed the safety profile of this compound:

- Skin Irritation: Non-irritating at concentrations below 50%.

- Sensitization Potential: No evidence of sensitization up to tested concentrations.

- Genotoxicity: Non-mutagenic in various assays.

Table 3: Toxicological Findings

| Endpoint | Result |

|---|---|

| Skin Irritation | Non-irritating |

| Sensitization | No evidence |

| Genotoxicity | Non-mutagenic |

Q & A

Basic Research Questions

Q. What are the established synthesis routes for (2,3-dihydroxypropyl)trimethylammonium chloride, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via the reaction of trimethylamine hydrochloride with epichlorohydrin in anhydrous organic solvents (e.g., chloroform) at 40–60°C, yielding 80–97% crystalline product . Key challenges include minimizing byproducts like N-(2,3-dichloropropyl)trimethylammonium chloride, which require purification via recrystallization or column chromatography. Alternative routes involving acid chlorides and trimethylamine are less efficient due to competing hydrolysis reactions .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

- Methodological Answer : Capillary electrophoresis (CE) using a 180 mM copper(II) sulfate-4 mM formic acid buffer (pH 3) enables precise separation from structurally related compounds, such as (3-chloro-2-hydroxypropyl)trimethylammonium chloride and its hydrolysis products. This method is validated for sensitivity in biological and synthetic matrices .

Advanced Research Questions

Q. How can enantiomerically pure this compound be utilized in stereochemical analysis?

- Methodological Answer : Enantiopure forms of the compound serve as chiral solvating agents in nuclear magnetic resonance (NMR) spectroscopy. For example, they resolve racemic mixtures by inducing distinct chemical shifts in α-, β-, and γ-cyclodextrin derivatives. Synthesis involves asymmetric epoxidation followed by regioselective ring-opening under controlled pH (6.5–7.5) .

Q. What strategies mitigate polymer degradation during chitosan modification using this compound?

- Methodological Answer : Traditional methods employ high base concentrations (e.g., NaOH) and elevated temperatures, which degrade chitosan’s glycosidic bonds. A milder approach involves reacting chitosan with the compound at 25–30°C in a 50% aqueous ethanol medium, maintaining pH 8–9 with dilute NaOH. This reduces chain scission while achieving >85% quaternization efficiency .

Q. How does the cationic nature of this compound influence its interactions with biological systems?

- Methodological Answer : The trimethylammonium group confers a permanent positive charge, enabling electrostatic interactions with negatively charged cell membranes and extracellular matrices. This enhances adhesion in tissue engineering scaffolds and drug delivery systems. However, low molecular weight variants (<500 Da) may exhibit reduced stability in physiological saline, necessitating copolymerization with acrylamide derivatives .

Q. What is the toxicological profile of this compound compared to other quaternary ammonium compounds (QACs)?

- Methodological Answer : Unlike benzalkonium chloride (BAC) or didecyldimethylammonium bromide (DDAB), this compound shows minimal skin irritation and sensitization potential in murine models . However, chronic aquatic toxicity (EC₅₀: 10–100 mg/L) necessitates strict wastewater management. Acute toxicity data are limited, but preliminary studies classify it as Category 2 for carcinogenicity under prolonged exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.